
ICRF-193
Overview
Description
2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- is a chemical compound known for its unique structure and properties It is a derivative of piperazinedione, characterized by the presence of two piperazinedione rings connected by a 1,2-dimethyl-1,2-ethanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- typically involves the reaction of propylenediamine tetraacetic tetraamide with an alkali metal derivative of dimethyl sulfoxide in a dipolar aprotic solvent. This reaction forms a dialkali metal salt, which is then neutralized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors and automated systems, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperazinedione derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Applications
ICRF-193 has been primarily studied for its anticancer properties due to its ability to stabilize the DNA-topoisomerase II complex, preventing DNA cleavage and subsequent cell division.
Case Study: Efficacy in Cancer Cell Lines
- A study demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The compound showed a concentration-dependent protective effect against doxorubicin-induced toxicity in neonatal ventricular cardiomyocytes, highlighting its potential as a cardioprotective agent during chemotherapy .
Table 1: Cytotoxicity of this compound in Different Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HL-7702 | 0.3 | Inhibition of topoisomerase II activity |
U937 (macrophage) | 0.5 | Modulation of inflammatory cytokines |
HeLa | 0.2 | Induction of apoptosis |
Modulation of Inflammatory Responses
Recent research has revealed that this compound can modulate inflammatory responses by affecting cytokine secretion.
Case Study: IL-1β Secretion in Macrophages
- In an in vitro study using human macrophage-like cells, this compound reduced the secretion of interleukin-1 beta (IL-1β) in response to lipopolysaccharide (LPS) stimulation without altering IL-1β mRNA levels. This indicates that while this compound does not directly influence gene transcription, it may affect post-transcriptional processes involved in cytokine release .
Effects on Chromatin Dynamics
This compound has been shown to influence chromatin assembly and organization during cell division.
Case Study: Chromatin Perturbation in Xenopus Egg Extracts
- A detailed analysis revealed that this compound perturbs nucleosome spacing during chromatin assembly, which could explain some cellular effects observed with this compound. It was found that this compound does not prevent nucleosome deposition but alters the density and arrangement of nucleosomes, potentially impacting gene expression and chromosomal stability .
Table 2: Effects of this compound on Nucleosome Dynamics
Parameter | Control | This compound Treatment |
---|---|---|
Nucleosome Density | High | Reduced |
Chromatin Fiber Elongation | Normal | Increased |
Topoisomerase II Activity | Active | Inhibited |
Pharmacokinetics and Prodrug Development
The pharmacokinetics of this compound have been explored through the development of water-soluble prodrugs, enhancing its therapeutic potential.
Case Study: GK-667 Prodrug
- The prodrug GK-667 was developed to improve solubility and reduce cytotoxicity while maintaining effective release of this compound within cells. In vivo studies demonstrated that GK-667 achieves adequate plasma concentrations necessary for cardioprotection against anthracycline toxicity, making it a promising candidate for further clinical development .
Mechanism of Action
The mechanism of action of 2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Piperazinedione, 4,4’-(1,2-ethanediyl)bis-: This compound is similar in structure but lacks the dimethyl groups on the ethanediyl bridge.
4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione: Another related compound with a methyl group on the ethanediyl bridge.
Uniqueness
2,6-Piperazinedione, 4,4’-(1,2-dimethyl-1,2-ethanediyl)bis-, rel- is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to its similar counterparts.
Biological Activity
ICRF-193, a bisdioxopiperazine derivative, is primarily recognized as a selective inhibitor of DNA topoisomerase II (Top2). This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to interfere with DNA replication and repair processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and implications for therapeutic use.
This compound exerts its biological effects primarily through the inhibition of topoisomerase II. This enzyme plays a critical role in DNA replication by introducing transient double-strand breaks to relieve torsional strain during DNA unwinding. This compound stabilizes the enzyme-DNA complex, preventing the re-ligation of these breaks, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- Inhibition of Top2 Activity : Studies have shown that this compound effectively inhibits Top2 catalytic activity, leading to increased DNA damage markers such as γH2AX, indicating double-strand breaks in treated cells .
- Cell Cycle Arrest : Treatment with this compound results in a significant increase in G2 phase cells while decreasing early replicating cells. This suggests a delay in the S to G2 phase transition, likely due to the accumulation of unresolved DNA damage .
1. Impact on Cell Division
This compound has been shown to induce abnormal spindle dynamics during mitosis. In studies using Schizosaccharomyces pombe, treated cells exhibited arched telophase spindles that often resulted in ploidy increases due to improper chromosome segregation .
2. Cardioprotective Properties
Interestingly, this compound has demonstrated cardioprotective effects against anthracycline-induced toxicity in vitro. In experiments with neonatal ventricular cardiomyocytes (NVCMs), this compound exhibited significant protective effects at concentrations as low as 0.3 µM, outperforming traditional cardioprotectants .
3. Modulation of Cytokine Secretion
Recent research indicates that this compound can modulate the secretion of pro-inflammatory cytokines such as IL-1β from macrophage-like cells. Upon exposure to lipopolysaccharide (LPS), this compound reduced IL-1β secretion by approximately 40%, suggesting its potential role in treating inflammatory disorders .
Case Studies and Experimental Data
Properties
IUPAC Name |
4-[(2S,3R)-3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYGAPWKTPDTAS-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259810 | |
Record name | meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21416-88-6 | |
Record name | meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21416-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ICRF 193 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | meso-4,4'-(3,2-Butanediyl)-bis(2,6-piperazinedione) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.